Calcium hydroxycitrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

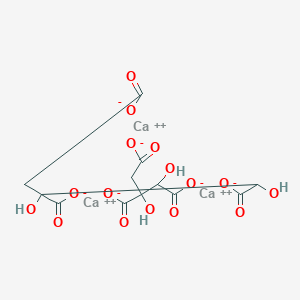

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

tricalcium;1,2-dihydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O8.3Ca/c2*7-2(8)1-6(14,5(12)13)3(9)4(10)11;;;/h2*3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;;3*+2/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEPHTVUPANNSH-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Ca3O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Uncharted Territory of a Potent Molecule: A Technical Guide to the Biosynthesis of Hydroxycitric Acid in Garcinia cambogia

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hydroxycitric acid (HCA) is a cornerstone bioactive compound found predominantly in the fruit rinds of Garcinia cambogia. Renowned for its potential as an anti-obesity agent, HCA is a potent competitive inhibitor of ATP citrate (B86180) lyase, a critical enzyme in the de novo fatty acid biosynthesis pathway.[1][2][3] While the physiological effects and extraction methodologies of HCA are well-documented, the precise biosynthetic pathway leading to its formation within the Garcinia plant remains a largely uncharted scientific frontier.[1] This technical guide provides a comprehensive overview of the current, albeit hypothetical, understanding of HCA biosynthesis, details established analytical protocols, and presents a strategic workflow for the definitive elucidation of this enigmatic pathway.

Hypothetical Biosynthetic Pathway of Hydroxycitric Acid

The precise enzymatic steps leading to the synthesis of HCA in Garcinia cambogia have not been experimentally validated.[1] However, based on its chemical structure as a hydroxylated derivative of citric acid, a plausible biosynthetic pathway can be hypothesized. This proposed pathway, which serves as a foundational framework for future research, centers on the hydroxylation of a substrate derived from the citric acid cycle, with citric acid or a closely related intermediate as the likely precursor.[1]

Caption: A diagram of the hypothetical biosynthetic pathway of (-)-hydroxycitric acid.

Quantitative Data on HCA Content

The concentration of HCA and its lactone form varies among different Garcinia species and is influenced by the developmental stage of the fruit. The following table summarizes the quantitative data from various studies.

| Garcinia Species | Plant Part | (-)-HCA Content (% w/w) | HCA Lactone Content (% w/w) | Reference |

| Garcinia cambogia | Fruit Rind | 7.9 | 3.2 | [2] |

| Garcinia cambogia | Fruit | 3-5 | Not Reported | [2] |

| Garcinia cambogia | Fruit Rind | 10-30 | Not Reported | [4] |

| Garcinia cambogia | Commercial Extract | 51-55 | Not Reported | [5] |

| Garcinia indica | Fruit Rind | 1.7-16.3 | 3.5-20.7 | [6] |

Experimental Protocols

While protocols for elucidating the biosynthetic pathway are yet to be developed, established methods for the extraction and quantification of HCA are crucial for any research in this area.

Extraction of Organic Acids from Garcinia Fruit Rind

This protocol is adapted from methodologies aimed at analyzing organic acid content.[1]

-

Sample Preparation: Freeze the fresh fruit rind in liquid nitrogen and grind it to a fine powder.

-

Homogenization: Homogenize the powdered sample in an appropriate extraction solvent (e.g., ethanol (B145695) or hot water).[7][8]

-

Incubation: Incubate the mixture to facilitate the extraction of organic acids (e.g., 50°C for 30 minutes).[1]

-

Centrifugation: Centrifuge the homogenate to pellet cellular debris.

-

Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before analysis.[1]

Quantification of HCA by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the accurate quantification of HCA.

-

Instrumentation: Utilize an HPLC system equipped with a UV detector.[1]

-

Column: A C18 column is typically used for the separation of organic acids.

-

Mobile Phase: An acidic mobile phase, such as 6 mM sulfuric acid, is commonly employed.[5]

-

Detection: Set the UV detector to a wavelength of 210 nm for the detection of HCA.[5]

-

Quantification: Prepare a standard curve using known concentrations of HCA to accurately quantify its amount in the fruit extracts.[1]

Strategic Workflow for Elucidating the HCA Biosynthetic Pathway

The following experimental workflow provides a strategic roadmap for identifying the genes and enzymes responsible for HCA biosynthesis.

Caption: A proposed experimental workflow for the elucidation of the HCA biosynthetic pathway.

Conclusion

While the therapeutic potential of (-)-hydroxycitric acid from Garcinia cambogia is of significant interest to the pharmaceutical and nutraceutical industries, a comprehensive understanding of its biosynthesis at the molecular level is currently lacking.[1] The hypothetical pathway and detailed experimental workflow presented in this guide offer a clear and strategic roadmap for researchers to identify the elusive genes and enzymes responsible for HCA formation. The successful elucidation of this pathway will not only be a significant contribution to plant biochemistry but could also pave the way for metabolic engineering approaches to enhance the production of this valuable secondary metabolite.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Garcinia cambogia Nutraceuticals in Relation to Its Hydroxy Citric Acid Level. A Comprehensive Review of Its Bioactive Production, Formulation, and Analysis with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and biochemistry of (-)-hydroxycitric acid from Garcinia [pubmed.ncbi.nlm.nih.gov]

- 4. jchr.org [jchr.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. eujournal.org [eujournal.org]

- 8. dr.lib.sjp.ac.lk [dr.lib.sjp.ac.lk]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Calcium Hydroxycitrate

Introduction

This compound is the calcium salt of hydroxycitric acid (HCA), a natural compound predominantly found in the fruit rind of plants such as Garcinia cambogia, Garcinia indica, and Hibiscus sabdariffa.[1][2][3] HCA is a derivative of citric acid and has garnered significant scientific interest for its potential role in weight management and metabolic health.[4] The free acid form of HCA is inherently unstable, making its formulation as a salt, such as this compound, essential for stability and bioavailability.[4][5] This salt form is valued for its improved stability and minimal hygroscopicity compared to other salt variants.[1][6] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its analysis, and a summary of its primary mechanism of action.

Chemical and Physical Properties

This compound is a complex salt that can exist in anhydrous or hydrated forms. The (-)-hydroxycitric acid isomer is the form typically found in Garcinia.[2]

Structure and Identification

-

IUPAC Name: tricalcium bis(1,2-dihydroxypropane-1,2,3-tricarboxylate)[7]

-

Other Names: (-)-Hydroxycitric acid tricalcium salt, Calcium (-)-hydroxycitrate[8]

Quantitative Physicochemical Data

The following tables summarize the key quantitative properties of this compound and its parent acid, hydroxycitric acid.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀Ca₃O₁₆ (Anhydrous) (C₆H₅O₈)₂ · Ca₃ · 4H₂O (Tetrahydrate) | [7][9][10] |

| Molecular Weight | 530.43 g/mol (Anhydrous) 602.49 g/mol (Tetrahydrate) | [7][9][10] |

| Appearance | White to off-white or cream-colored solid/powder | [11] |

| Solubility in Water | Poorly soluble to insoluble | [4][12] |

| Melting Point | Decomposes | [13] |

| Hygroscopicity | Minimal | [6] |

| Predicted Density | 1.947 ± 0.06 g/cm³ | [11] |

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈O₈ | [2] |

| Molecular Weight | 208.12 g/mol | [2][14] |

| pKa (Strongest Acidic) | ~2.9 | [11] |

| LogP | -2.6 | [14][15] |

Table 2: Properties of the Parent Compound, Hydroxycitric Acid (HCA)

Stability

Free hydroxycitric acid is unstable and prone to converting into its less reactive lactone form over time, especially in solution.[2] The formation of a calcium salt significantly enhances its stability.[5] this compound is noted for its minimal hygroscopicity, a desirable property for solid dosage forms.[6] Stability studies have shown that HCA is stable in frozen plasma for extended periods, with recoveries of 96.6% to 108.9% after 762 days of storage at approximately -70°C.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quantification of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of this compound.

Materials:

-

This compound powder

-

Deionized water

-

Analytical balance

-

20 mL glass vials with screw caps

-

Shaking incubator or orbital shaker (temperature-controlled at 25°C)

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of this compound powder to a glass vial.

-

Add a known volume of deionized water (e.g., 10 mL) to the vial.

-

Securely cap the vial and place it in the shaking incubator set at 25°C.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered solution as necessary and analyze the concentration of hydroxycitrate using a validated HPLC method.[4]

-

The equilibrium solubility is reported in units such as mg/mL or g/L.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective for quantifying HCA in biological matrices like plasma.[15]

Instrumentation & Conditions:

-

System: UPLC or HPLC coupled to a tandem mass spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.[16]

-

Column: A suitable reversed-phase column, such as a UPLC HSS T3 (100 x 2.1 mm, 1.8 µm).[16]

-

Mobile Phase: Example: A gradient of 1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[15]

-

Flow Rate: 0.2 - 0.4 mL/min.[16]

-

Ionization Mode: ESI Negative.[16]

-

Transitions Monitored: For HCA, m/z 207→217 (example transition).[15]

Sample Preparation (Plasma):

-

To a 100 µL plasma sample, add an internal standard (e.g., ¹³C₆-labeled citric acid).[15]

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile.[16]

-

Vortex the mixture for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.[16]

-

Transfer the supernatant to a clean tube for analysis.

-

Alternatively, for sample cleanup, ultrafiltration using centrifugal filter units (e.g., 30K MWCO) can be employed.[15]

Analysis:

-

Prepare a calibration curve by spiking blank plasma with known concentrations of HCA.

-

Process calibration standards and quality control (QC) samples alongside the unknown samples.

-

Inject the processed samples onto the LC-MS/MS system.

-

Quantify HCA in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[16]

Mechanism of Action & Signaling Pathway

The primary biochemical mechanism of (-)-hydroxycitric acid is the competitive inhibition of ATP citrate (B86180) lyase.[2][4] This enzyme is critical for de novo lipogenesis, the process of converting carbohydrates into fats.

dot

Caption: Mechanism of ATP Citrate Lyase inhibition by HCA.

By inhibiting ATP citrate lyase in the cytoplasm, HCA reduces the pool of acetyl-CoA available for fatty acid synthesis.[3] This action is thought to suppress lipogenesis and may also influence appetite and promote weight loss.[3][11]

Experimental & Analytical Workflow

The characterization of this compound from a raw material source, such as Garcinia fruit, to final quantification involves a multi-step process.

dot

Caption: Workflow for extraction and analysis of Calcium HCA.

This workflow begins with the extraction of HCA from the plant material, followed by its conversion to the insoluble calcium salt, which allows for purification.[17] The final product is then subjected to a battery of analytical tests to confirm its identity, purity, and key physicochemical properties.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Hydroxycitric acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. WO2003092730A1 - Hydroxycitric acid salt composition and method of making - Google Patents [patents.google.com]

- 6. US7927636B1 - Hydroxycitric acid compositions, pharmaceutical and dietary supplements and food products made therefrom, and methods for their use in reducing body weight - Google Patents [patents.google.com]

- 7. Calcium (-)-hydroxycitrate | C12H10Ca3O16 | CID 23448500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 921226-01-9 | Calcium (-)-hydroxycitrate [phytopurify.com]

- 9. (-)-羟基柠檬酸三钙 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 10. Calcium (−)-hydroxycitrate USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 11. (-)-HYDROXYCITRIC ACID CALCIUM SALT CAS#: 27750-10-3 [amp.chemicalbook.com]

- 12. 921226-01-9・(-)-Hydroxycitric Acid Calcium Salt Standard・084-07821[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 13. Calcium citrate - Wikipedia [en.wikipedia.org]

- 14. 1,2,3-Propanetricarboxylic acid, 1,2-dihydroxy- | C6H8O8 | CID 123908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Development and Validation of an Analytical Method to Quantitate Hydroxycitric Acid, the Key Constituent in Garcinia cambogia Extract, in Rodent Plasma and Fetus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. ijpsonline.com [ijpsonline.com]

Unraveling the Elusive Structure of Calcium Hydroxycitrate: A Technical Whitepaper

For Immediate Release

Despite its widespread use in the nutraceutical industry and significant interest from the scientific community, the definitive crystal structure of calcium hydroxycitrate remains unpublished in publicly accessible crystallographic databases. This technical whitepaper addresses this knowledge gap by consolidating the available physicochemical data, outlining established synthesis protocols, and discussing its recognized mechanism of action. This document serves as a critical resource for researchers, scientists, and drug development professionals working with or investigating this compound.

Executive Summary

This compound, the calcium salt of hydroxycitric acid (HCA), is a prominent ingredient in dietary supplements, primarily derived from the fruit of Garcinia cambogia. While its biological activity as an inhibitor of ATP citrate (B86180) lyase is a subject of ongoing research, a fundamental piece of its chemical identity—the complete, experimentally determined crystal structure—is conspicuously absent from the scientific literature. This whitepaper provides a comprehensive overview of the current state of knowledge regarding this compound, emphasizing its chemical and physical properties, production methods, and biological significance in the absence of crystallographic data.

Physicochemical Properties

While detailed crystallographic data such as unit cell parameters and space group are not available, other key quantitative properties of this compound have been characterized. These are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀Ca₃O₁₆ | PubChem |

| Molecular Weight | 530.4 g/mol | PubChem |

| Exact Mass | 529.8846568 Da | PubChem |

| Solubility in Water | Poorly soluble to insoluble | --INVALID-LINK-- |

| Appearance | Cream to white colored powder | --INVALID-LINK-- |

Table 1: Physicochemical Properties of this compound

The poor aqueous solubility of the calcium salt of HCA is a critical factor for consideration in formulation and drug delivery studies.

Synthesis and Production

This compound is typically not synthesized chemically but is extracted from the rind of Garcinia species, most notably Garcinia cambogia, Garcinia indica, and Garcinia atroviridis. The general workflow for its production is a multi-step process involving aqueous extraction, conversion to a soluble salt, and subsequent precipitation as the calcium salt.

Experimental Protocol: Extraction and Precipitation

The following is a generalized protocol based on common industrial practices for the extraction of this compound from Garcinia fruit rind:

-

Aqueous Extraction : The dried fruit rind is suspended in water. The mixture is heated to facilitate the extraction of hydroxycitric acid into the aqueous phase. Pectic enzymes may be added to improve the extraction efficiency.

-

Filtration : The solid plant material is removed from the aqueous extract by filtration.

-

Formation of a Soluble Intermediate : An alkali, such as sodium hydroxide (B78521) or potassium hydroxide, is added to the filtrate to form the soluble sodium or potassium salt of hydroxycitric acid.

-

Charcoal Treatment : Activated charcoal is often added to the solution to decolorize it. The solution is then filtered to remove the charcoal.

-

Precipitation of this compound : A solution of a calcium salt, typically calcium chloride, is added to the filtrate. This results in the precipitation of the poorly soluble this compound.

-

Isolation and Drying : The precipitate is filtered, washed with deionized water to remove any remaining soluble salts, and then dried under vacuum to yield the final product.

The workflow for this process is illustrated in the diagram below.

Mechanism of Action: Inhibition of ATP Citrate Lyase

The primary biochemical role attributed to hydroxycitrate is the competitive inhibition of the enzyme ATP citrate lyase. This enzyme plays a crucial role in the biosynthesis of fatty acids by catalyzing the conversion of citrate to acetyl-CoA and oxaloacetate in the cytoplasm. By inhibiting this enzyme, hydroxycitrate reduces the pool of acetyl-CoA available for de novo lipogenesis.

The signaling pathway illustrating this mechanism is depicted below.

Conclusion and Future Outlook

While this compound is a well-established commercial product, the lack of a publicly available, complete crystal structure represents a significant gap in its fundamental characterization. Such a structure would provide invaluable insights into its solid-state properties, including polymorphism, which could impact its stability, solubility, and bioavailability. The determination and publication of the single-crystal X-ray structure of this compound would be a valuable contribution to the fields of natural product chemistry, material science, and drug development. It would enable a more rational approach to formulation design and could help in understanding the structure-activity relationships of this and related compounds. Researchers in the field are strongly encouraged to pursue the crystallization and structural elucidation of this widely used compound.

In-Depth Technical Guide to the Spectroscopic Analysis of Calcium Hydroxycitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of calcium hydroxycitrate, a key compound in various research and pharmaceutical applications. This document details the experimental protocols and presents key quantitative data to facilitate reproducible and accurate analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Quantitative Data: ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the reported chemical shifts for a mixed calcium-potassium hydroxycitrate salt. These values are crucial for the identification and confirmation of the hydroxycitrate moiety.

| Technique | Nucleus | Assignment | Chemical Shift (δ) ppm |

| ¹H NMR | ¹H | Methylene protons (-CH₂-) | 2.54 (d, J=16.6 Hz), 2.66 (d, J=16.6 Hz) |

| Methine proton (-CH-) | 3.97 (s) | ||

| ¹³C NMR | ¹³C | Methylene carbon (-CH₂-) | 40.3, 42.31 |

| Methine carbon (-CH-) | 74.94, 76.69 | ||

| Quaternary carbon (-C-) | 78.11, 79.61 | ||

| Carbonyl carbons (-COO⁻) | 173.9, 175.53, 176.05, 178.0 |

Note: Chemical shifts can vary slightly depending on the specific salt form, concentration, and solvent.

Experimental Protocol: NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra of this compound is outlined below.

1. Sample Preparation:

-

Weigh 10-25 mg of the this compound sample.

-

Dissolve the sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O), a common solvent for polar molecules.

-

For referencing, add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions.

2. Instrumentation and Data Acquisition:

-

Utilize a high-field NMR spectrometer, for instance, a 500 MHz instrument, for better resolution and sensitivity.

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the proton environments.

-

Acquire a 1D ¹³C NMR spectrum to determine the chemical shifts of the carbon atoms.

-

Typical parameters for ¹H NMR may include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Workflow for NMR Analysis of this compound

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for the determination of the molecular weight and for the quantification of hydroxycitric acid (HCA), the active component of this compound.

Quantitative Data: Mass Spectrometry

The primary application of MS for this compound is in quantitative analysis, often in biological matrices. The table below provides typical mass-to-charge ratios (m/z) used for monitoring HCA and an internal standard in LC-MS/MS methods.

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

| Hydroxycitric Acid | ESI- | 207 | 87, 129 |

| ¹³C₆-Citric Acid (IS) | ESI- | 197 | 89, 115 |

ESI- refers to Electrospray Ionization in negative mode.

Experimental Protocol: LC-MS/MS for Quantification

The following protocol details a liquid chromatography-tandem mass spectrometry method for the quantification of HCA.

1. Sample Preparation (from biological matrix):

-

To 100 µL of plasma, add an internal standard solution (e.g., ¹³C₆-Citric Acid).

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

2. Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in negative ion mode is effective for HCA.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The transitions listed in the table above are monitored.

-

Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

Raman Spectroscopy

The application of Raman spectroscopy for the specific analysis of this compound is not extensively documented in the scientific literature. However, it can be a complementary technique to FTIR, particularly for samples in aqueous solution. A theoretical experimental setup would involve a Raman spectrometer with a laser excitation source (e.g., 785 nm) to minimize fluorescence. The sample could be analyzed as a solid or in an aqueous solution. The resulting spectrum would provide information on the vibrations of the carbon backbone and carboxylate groups.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is primarily used for the quantitative determination of hydroxycitric acid through a colorimetric reaction.

Quantitative Data: UV-Visible Spectrophotometry

| Parameter | Value |

| Wavelength of Maximum Absorbance (λmax) | 467 nm |

| Reagent | Sodium Metavanadate |

Experimental Protocol: Colorimetric Quantification

1. Sample and Standard Preparation:

-

Accurately weigh the this compound sample and dissolve it in a known volume of dilute acid (e.g., 0.1 N H₂SO₄) to convert the salt to the free acid form.

-

Prepare a series of standard solutions of hydroxycitric acid of known concentrations.

2. Colorimetric Reaction:

-

To an aliquot of the sample or standard solution, add a solution of sodium metavanadate.

-

Allow the color to develop for a specified time (e.g., 10-20 minutes).

3. Measurement:

-

Measure the absorbance of the solutions at the λmax of 467 nm using a UV-Visible spectrophotometer.

-

Use a reagent blank for background correction.

4. Quantification:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

-

Determine the concentration of hydroxycitric acid in the sample by interpolating its absorbance on the calibration curve.

This guide provides foundational knowledge and practical protocols for the spectroscopic analysis of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific instrumentation and analytical requirements.

Isomers of Hydroxycitric Acid: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxycitric acid (HCA), a derivative of citric acid, has garnered significant attention in the scientific community for its potential therapeutic applications, particularly in the realm of metabolic regulation. HCA exists as four distinct stereoisomers, each with unique biological activities. This technical guide provides a comprehensive overview of the isomers of HCA, their mechanisms of action, and relevant experimental data. It is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a comparative analysis of the isomers' effects.

Introduction to Hydroxycitric Acid and its Isomers

Hydroxycitric acid is a naturally occurring compound found in various tropical plants, most notably Garcinia cambogia and Hibiscus sabdariffa.[1] The presence of two chiral centers in the HCA molecule gives rise to four stereoisomers:

-

(2S,3S)-hydroxycitric acid (also known as (-)-hydroxycitric acid)

-

(2R,3R)-hydroxycitric acid (also known as (+)-hydroxycitric acid)

-

(2S,3R)-hydroxycitric acid (also known as (+)-allo-hydroxycitric acid or Hibiscus acid)

-

(2R,3S)-hydroxycitric acid (also known as (-)-allo-hydroxycitric acid)[1]

These isomers, along with their corresponding lactone forms, exhibit different biological activities, making a clear understanding of their individual properties crucial for targeted research and drug development.[1][2] The (-)-hydroxycitric acid isomer is the most abundant form found in Garcinia cambogia and is the most studied for its effects on weight management.[3][4] In contrast, (+)-allo-hydroxycitric acid is the predominant isomer in Hibiscus sabdariffa.[4]

Biological Activity and Mechanisms of Action

The biological effects of HCA are isomer-specific, primarily targeting key enzymes involved in carbohydrate and lipid metabolism.

Inhibition of ATP Citrate (B86180) Lyase by (-)-Hydroxycitric Acid

The most well-documented biological activity of (-)-hydroxycitric acid is its competitive inhibition of ATP citrate lyase (ACLY).[5][6] This cytosolic enzyme is pivotal in de novo lipogenesis, the process of converting carbohydrates into fatty acids.[4] ACLY catalyzes the cleavage of citrate to acetyl-CoA and oxaloacetate.[6] Acetyl-CoA is the fundamental building block for the synthesis of fatty acids and cholesterol.[5] By inhibiting ACLY, (-)-HCA reduces the available pool of cytosolic acetyl-CoA, thereby limiting fatty acid synthesis.[4][5]

The downstream effects of ACLY inhibition include:

-

Reduced Lipogenesis: Decreased availability of acetyl-CoA directly curtails the synthesis of fatty acids and triglycerides.[6][7]

-

Increased Glycogen (B147801) Synthesis: The accumulation of citrate due to ACLY inhibition can allosterically activate glycogen synthase, promoting the storage of glucose as glycogen in the liver and muscles.[7]

-

Appetite Suppression: Some studies suggest that (-)-HCA may influence appetite by increasing serotonin (B10506) levels in the brain.[8][9] Increased serotonin is associated with a feeling of satiety.[9]

Inhibition of Pancreatic α-Amylase and Intestinal α-Glucosidase by (+)-allo-Hydroxycitric Acid (Hibiscus Acid)

The (2S,3R)-HCA isomer, or hibiscus acid, found in Hibiscus sabdariffa, exhibits a different mechanism of action. It has been shown to be an inhibitor of pancreatic α-amylase and intestinal α-glucosidase.[2] These enzymes are crucial for the digestion of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, hibiscus acid can slow the breakdown and absorption of carbohydrates, leading to a more gradual increase in postprandial blood glucose levels.[2]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of HCA isomers and their derivatives.

Table 1: Comparative Bioavailability of Different HCA Formulations

| Preparation/Salt Form | Animal Model | Dose (oral) | Cmax (µg/mL) | AUC (µg·h/mL) | Bioavailability Comparison | Reference |

| HCA Calcium Salt | Albino Wistar Rats | 1000 mg/kg | 12.93 | 33.80 | Baseline | [1] |

| HCA Calcium-Potassium Salt (HCA-SX, Super CitriMax®) | Albino Wistar Rats | 1000 mg/kg | 37.3 | 65.55 | ~94% higher bioavailability than HCA Calcium Salt | [1] |

Table 2: In Vitro Inhibition of ATP Citrate Lyase by (-)-HCA

| Compound | Enzyme Source | Substrate | Inhibition Type | Ki (µM) | Reference |

| (-)-Hydroxycitrate | Rat Liver | Citrate | Competitive | 0.5 | [1] |

| (-)-Hydroxycitrate | Rat Liver | ATP | Competitive | 2.9 | [1] |

Table 3: In Vivo Efficacy of HCA on Weight Management in Human Clinical Trials

| Study Population | HCA Dosage | Duration | Outcome | Reference |

| 100 obese individuals | Not specified | 3 months | Significant reduction in body weight, triglycerides, and cholesterol. | [10] |

| Meta-analysis of 9 RCTs | Varied | Short-term | Small, statistically significant weight loss favoring HCA over placebo (Mean Difference: -0.88 kg). | [6][8] |

Table 4: In Vitro Inhibition of Carbohydrate-Digesting Enzymes by Hibiscus Extracts

| Extract | Enzyme | IC50 | Reference |

| Hibiscus rosa-sinensis 70% Ethanol Extract | α-glucosidase | 0.92 ± 0.02 mg/mL | [11] |

| Hibiscus rosa-sinensis Aqueous Extract | α-glucosidase | 1.40 ± 0.02 mg/mL | [11] |

| Hibiscus rosa-sinensis 70% Ethanol Extract | α-amylase | 0.95 ± 0.06 mg/mL | [11] |

| Hibiscus rosa-sinensis Aqueous Extract | α-amylase | 1.39 ± 0.09 mg/mL | [11] |

Note: IC50 values are for the crude extracts and not for the purified (+)-allo-hydroxycitric acid.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of HCA isomers.

Quantification of HCA Isomers by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify HCA isomers in plant extracts or finished products.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[12]

Reagents:

-

Mobile Phase: 0.05 M Sodium Sulfate solution, pH adjusted to 2.3 with sulfuric acid.[12]

-

(-)-Hydroxycitric acid standard

Procedure:

-

Standard Preparation: Prepare a stock solution of (-)-HCA standard in the mobile phase. Generate a calibration curve by preparing a series of dilutions.[13]

-

Sample Preparation:

-

For plant material: Perform a hot water or methanolic extraction of the dried and powdered plant material (e.g., Garcinia cambogia rinds).[14]

-

Concentrate the extract and dilute it with the mobile phase to a suitable concentration.[14]

-

Filter the final sample solution through a 0.45 µm syringe filter before injection.[13]

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Identify and quantify the HCA peak in the samples by comparing its retention time and peak area to the calibration curve.[13]

-

In Vitro ATP Citrate Lyase (ACLY) Inhibition Assay (Radiometric Method)

Objective: To determine the inhibitory activity of HCA isomers on ACLY.

Instrumentation:

-

Scintillation counter

-

384-well plates

Reagents:

-

Purified human ACLY enzyme

-

[¹⁴C]-Citrate

-

Coenzyme A (CoA)

-

Adenosine triphosphate (ATP)

-

Reaction buffer

-

EDTA solution

-

MicroScint-O

Procedure:

-

In a 384-well plate, combine the purified human ACLY enzyme with the reaction buffer.[15]

-

For inhibitor studies, pre-incubate the enzyme with various concentrations of the HCA isomer or test compound.[15]

-

Initiate the reaction by adding the substrate mixture: 100 µM CoA, 400 µM ATP, and 150 µM [¹⁴C]citrate.[15]

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding EDTA.[3]

-

Add MicroScint-O, which specifically detects the product [¹⁴C]acetyl-CoA.[3]

-

Measure the radioactivity using a scintillation counter.[3]

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[15]

In Vitro α-Glucosidase Inhibition Assay

Objective: To assess the inhibitory effect of HCA isomers on α-glucosidase activity.

Instrumentation:

-

Microplate reader

Reagents:

-

α-glucosidase enzyme solution

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate

-

Phosphate (B84403) buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution

Procedure:

-

Prepare different concentrations of the HCA isomer or plant extract in a suitable solvent (e.g., 5% DMSO).[4]

-

In a 96-well plate, add the phosphate buffer, the test sample solution, and the α-glucosidase enzyme solution.[4]

-

Incubate the mixture at 37°C for 10 minutes.[4]

-

Add the pNPG substrate to start the reaction and incubate at 37°C for 60 minutes.[4]

-

Stop the reaction by adding Na₂CO₃ solution.[4]

-

Measure the absorbance of the resulting p-nitrophenol at 400 nm using a microplate reader.[4]

-

Calculate the percentage of inhibition and the IC50 value.

In Vivo Assessment of HCA on Body Weight and Lipid Metabolism in Rodents

Objective: To evaluate the effect of HCA isomers on body weight, food intake, and lipid profiles in an animal model of obesity.

Animal Model:

Experimental Diet:

-

High-fat diet to induce obesity.

-

Test diets supplemented with different concentrations of HCA isomers or their salts.

Procedure:

-

Acclimatize the animals and then divide them into control and treatment groups.

-

Feed the animals their respective diets for a specified period (e.g., 90 days).[2]

-

Monitor body weight and food intake regularly.[2]

-

At the end of the study, collect blood samples for the analysis of serum lipids (triglycerides, total cholesterol, HDL, LDL).

-

Harvest tissues (e.g., liver, adipose tissue) for histopathological examination and analysis of gene expression related to lipid metabolism.[2]

-

Analyze the data statistically to determine the effects of the HCA treatments.

Measurement of Serotonin Levels

Objective: To determine the effect of HCA administration on serotonin levels.

Methodology:

-

In Vitro (Rat Brain Cortex Slices):

-

Prepare brain cortex slices from rats.

-

Incubate the slices with radiolabeled serotonin ([³H]-5-HT).

-

Expose the slices to different concentrations of HCA.

-

Measure the release of [³H]-5-HT into the supernatant using a scintillation counter.

-

-

In Vivo (Serum/Plasma):

-

Administer HCA to the animal model or human subjects.

-

Collect blood samples at specified time points.

-

Separate serum or plasma.

-

Quantify serotonin levels using methods such as High-Performance Liquid Chromatography (HPLC) with fluorescent detection or ELISA.[9]

-

Visualizations of Pathways and Workflows

Signaling Pathway of ATP Citrate Lyase Inhibition by (-)-Hydroxycitric Acid

Inhibition of ATP Citrate Lyase by (-)-HCA and its downstream effects.

Experimental Workflow for HCA Quantification and In Vitro Activity Assessment

A typical experimental workflow for the analysis of HCA isomers.

Conclusion

The isomers of hydroxycitric acid present a compelling case for further research and development in the management of metabolic disorders. The distinct mechanisms of action of (-)-hydroxycitric acid and (+)-allo-hydroxycitric acid highlight the importance of stereochemistry in biological activity. While (-)-HCA's role in inhibiting lipogenesis is well-established, the potential of hibiscus acid to modulate carbohydrate metabolism offers an alternative therapeutic avenue. This guide provides a foundational understanding of HCA isomers, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration of these promising natural compounds. Future studies should focus on direct comparative analyses of the purified isomers to fully elucidate their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Dose- and time-dependent effects of a novel (-)-hydroxycitric acid extract on body weight, hepatic and testicular lipid peroxidation, DNA fragmentation and histopathological data over a period of 90 days - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. livar.net [livar.net]

- 7. researchgate.net [researchgate.net]

- 8. The Use of Garcinia Extract (Hydroxycitric Acid) as a Weight loss Supplement: A Systematic Review and Meta-Analysis of Randomised Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. A clinical and computational study on anti-obesity effects of hydroxycitric acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Inhibitory effect of Hibiscus rosa-sinensis L. flower extract on α-glucosidase and α-amylase activities | Plant Science Today [horizonepublishing.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. benchchem.com [benchchem.com]

- 14. sanfordlaboratories.testcatalog.org [sanfordlaboratories.testcatalog.org]

- 15. benchchem.com [benchchem.com]

- 16. In Vitro and In Vivo Toxicity of Garcinia or Hydroxycitric Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Thermodynamic Binding Constants of Calcium Hydroxycitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Calcium Hydroxycitrate Binding

Hydroxycitrate (HCA) is a derivative of citric acid found in plants such as Garcinia cambogia. It is known to form stable complexes with soluble calcium ions.[1][2] This chelation is a key aspect of its mechanism of action in various biological processes. Understanding the thermodynamics of this binding is essential for elucidating its efficacy and for the development of new therapeutic agents. The thermodynamic parameters of interest include the association constant (Ka), the dissociation constant (Kd), the Gibbs free energy change (ΔG), the enthalpy change (ΔH), and the entropy change (ΔS).

Experimental Protocols for Determining Binding Constants

The determination of thermodynamic binding constants for metal-ligand complexes like this compound relies on precise experimental techniques. The two most common and powerful methods are Potentiometric Titration and Isothermal Titration Calorimetry (ITC).

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants of metal complexes.[3][4] The technique involves monitoring the change in the concentration of a free ion, in this case, hydrogen ions (pH) or calcium ions, as a titrant is added to the solution containing the metal and ligand.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a standard solution of calcium chloride of known concentration.

-

Prepare a standard solution of hydroxycitric acid of known concentration.

-

Prepare a carbonate-free standard solution of a strong base (e.g., NaOH or KOH).

-

Prepare a background electrolyte solution (e.g., KCl or KNO₃) to maintain a constant ionic strength throughout the experiment.

-

-

Titration Setup:

-

A thermostatted reaction vessel is used to maintain a constant temperature.

-

A calibrated pH electrode or a calcium ion-selective electrode (ISE) is immersed in the solution.

-

A precision burette is used for the incremental addition of the titrant.

-

The solution is continuously stirred to ensure homogeneity.

-

-

Experimental Procedure:

-

A known volume of the hydroxycitric acid solution and the background electrolyte is placed in the reaction vessel.

-

A known concentration of the calcium chloride solution is added.

-

The solution is then titrated with the standard base solution.

-

The potential (in mV) or pH is recorded after each addition of the titrant, allowing the system to reach equilibrium at each step.

-

-

Data Analysis:

-

The titration data (volume of titrant vs. pH or pCa) is used to calculate the formation constants (stability constants) of the calcium-hydroxycitrate complexes.

-

Specialized computer programs (e.g., HYPERQUAD, BEST) are often used to refine the stability constants by fitting the experimental titration curves to a chemical model of the system.[3]

-

The following diagram illustrates a generalized workflow for determining stability constants using potentiometric titration.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[5][6] This allows for the simultaneous determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a solution of calcium chloride in a suitable buffer.

-

Prepare a solution of hydroxycitrate in the same buffer. The buffer choice is critical, and a buffer with a low ionization enthalpy (e.g., phosphate) is often preferred to minimize heat changes due to buffer protonation/deprotonation.

-

Thoroughly degas both solutions to prevent the formation of air bubbles during the experiment.

-

-

ITC Instrument Setup:

-

The ITC instrument consists of a reference cell and a sample cell.

-

The reference cell is filled with the buffer.

-

The sample cell is filled with the calcium chloride solution.

-

The hydroxycitrate solution is loaded into a syringe.

-

-

Experimental Procedure:

-

The system is allowed to equilibrate at the desired temperature.

-

A series of small, precise injections of the hydroxycitrate solution are made into the sample cell.

-

The heat change associated with each injection is measured by the instrument's sensitive thermocouples.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integration of these peaks yields the heat change per injection.

-

This data is then fit to a binding model (e.g., a single-site binding model) using specialized software to determine Ka, ΔH, and n.

-

The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the following equations:

-

ΔG = -RTln(Ka)

-

ΔG = ΔH - TΔS

-

-

The following diagram illustrates the experimental workflow for Isothermal Titration Calorimetry.

Quantitative Data on this compound Binding

As of the latest literature review, specific, comprehensive tables of thermodynamic binding constants (Ka, Kd, ΔG, ΔH, ΔS) for this compound are not widely available in the public domain. A key study by Jung et al. (2021) determined stability constants for hydroxycitrate and its metal complexes using potentiometric titration, but the full dataset is not accessible in the provided abstracts. The study did, however, utilize these constants to model the supersaturation of calcium oxalate (B1200264) and calcium phosphate, indicating the significance of this binding interaction.

For comparative purposes, the table below presents a template for how such data should be structured once it becomes available.

| Parameter | Value | Units | Experimental Conditions (Temperature, pH, Ionic Strength) | Method | Reference |

| Ka | Data Not Available | M⁻¹ | Potentiometric Titration / ITC | ||

| Kd | Data Not Available | M | Potentiometric Titration / ITC | ||

| ΔG | Data Not Available | kJ/mol | ITC | ||

| ΔH | Data Not Available | kJ/mol | ITC | ||

| ΔS | Data Not Available | J/mol·K | ITC |

Signaling Pathways and Logical Relationships

The primary significance of calcium-hydroxycitrate binding in a biological context, particularly concerning kidney stone formation, is its effect on the supersaturation of calcium salts like calcium oxalate and calcium phosphate. By chelating free calcium ions, hydroxycitrate reduces their availability to form crystals.

The following diagram illustrates this logical relationship.

Conclusion

While the precise thermodynamic constants for this compound binding require further dissemination in accessible literature, the methodologies for their determination are well-established. Potentiometric titration and Isothermal Titration Calorimetry are the gold-standard techniques that provide the necessary data to fully characterize this interaction. The chelation of calcium by hydroxycitrate is a critical factor in its potential to mitigate the formation of calcium-based kidney stones. This guide provides the foundational knowledge for researchers to pursue further quantitative studies in this important area of drug development and clinical research.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermodynamic and Kinetic Aspects of Calcium Oxalate Crystallization and Renal Lithiasis [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. d-nb.info [d-nb.info]

- 6. Intrinsic thermodynamics of high affinity inhibitor binding to recombinant human carbonic anhydrase IV - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Calcium Hydroxycitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium hydroxycitrate, the calcium salt of hydroxycitric acid (HCA), is a compound of significant interest in the fields of biochemistry and pharmacology. Primarily derived from the fruit rinds of Garcinia cambogia, this molecule is recognized for its potential role in metabolic regulation, particularly concerning lipid metabolism. This technical guide provides a comprehensive overview of the molecular characteristics, analytical methodologies, and biochemical pathways associated with this compound. The information is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.

Molecular and Chemical Properties

This compound is the stable salt form of (-)-hydroxycitric acid. The molecular details are pivotal for its characterization and application in experimental settings.

Molecular Formula and Weight

The chemical formula for this compound is C12H10Ca3O16 .[1] There are slight variations in the reported molecular weight across different commercial and database sources, which can be attributed to computational differences and the potential for hydration. The most consistently cited values are presented in the table below.

Quantitative Data Summary

For ease of comparison, the key quantitative data for this compound are summarized in the following table.

| Property | Value | Source(s) |

| Molecular Formula | C12H10Ca3O16 | PubChem[1], Guidechem, Sigma-Aldrich |

| Molecular Weight | 530.43 g/mol | Biopurify[2], Guidechem, Sigma-Aldrich |

| 530.4 g/mol | PubChem[1] | |

| Monoisotopic Mass | 529.8846568 Da | PubChem[1] |

| CAS Number | 921226-01-9 | Biopurify[2], PubChem[1], Sigma-Aldrich |

| IUPAC Name | tricalcium bis(1,2-dihydroxypropane-1,2,3-tricarboxylate) | PubChem[1] |

| Appearance | White powder/solid | Various suppliers |

| Purity (typical) | ≥95% (HPLC) | Biopurify[2] |

Biochemical Signaling Pathway: Inhibition of De Novo Lipogenesis

The primary mechanism of action for hydroxycitric acid is the competitive inhibition of the enzyme ATP citrate (B86180) lyase (ACLY).[3] This enzyme plays a crucial role in the de novo lipogenesis pathway by converting citrate into acetyl-CoA, a fundamental building block for fatty acid and cholesterol synthesis.[3][4] By inhibiting ACLY, HCA reduces the cytosolic pool of acetyl-CoA, thereby limiting the substrates available for fatty acid synthesis.[3][5]

Below is a diagram illustrating this key signaling pathway.

Caption: Mechanism of HCA-mediated inhibition of de novo lipogenesis.

Experimental Protocols

Accurate quantification and characterization of this compound are essential for research and development. High-Performance Liquid Chromatography (HPLC) is a widely accepted method for this purpose.

Protocol: Quantification of Hydroxycitric Acid by HPLC

This protocol is adapted from established methods for the analysis of HCA in Garcinia cambogia extracts and can be applied to this compound samples.[6][7][8][9]

Objective: To determine the concentration of hydroxycitric acid in a sample using reverse-phase HPLC with UV detection.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]

-

This compound standard of known purity

-

Mobile phase reagents:

-

HPLC grade water

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation:

-

Prepare a 0.05 M sodium sulfate (B86663) solution in HPLC grade water.[6]

-

Adjust the pH of the mobile phase to 2.3 with sulfuric acid.[6]

-

Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

-

-

Standard Solution Preparation:

-

Accurately weigh a known amount of the this compound standard.

-

Dissolve the standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).[10]

-

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample.

-

Dissolve the sample in the mobile phase to a concentration expected to fall within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Set the HPLC parameters:

-

Inject the calibration standards to generate a standard curve of peak area versus concentration.

-

Inject the prepared sample solutions.

-

-

Data Analysis:

-

Identify the HCA peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the concentration of HCA in the sample using the standard curve.

-

Calculate the purity or concentration of this compound in the original sample, accounting for any dilution factors.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the HPLC analysis of this compound.

Caption: General workflow for HPLC analysis of this compound.

Conclusion

This technical guide provides essential information on the molecular formula, weight, analytical methods, and biochemical mechanism of action for this compound. The presented data and protocols offer a solid foundation for researchers and professionals in the pharmaceutical and nutraceutical industries to design and execute scientifically rigorous investigations into the properties and applications of this compound. The competitive inhibition of ATP citrate lyase remains the most well-documented mechanism of action, with implications for the regulation of de novo lipogenesis. Further research is warranted to fully elucidate its therapeutic potential and to optimize its application in various health-related contexts.

References

- 1. Calcium (-)-hydroxycitrate | C12H10Ca3O16 | CID 23448500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 921226-01-9 | Calcium (-)-hydroxycitrate [phytopurify.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A clinical and computational study on anti-obesity effects of hydroxycitric acid - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01345H [pubs.rsc.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Determination of (-) hydroxycitric acid in commercial samples of Garcinia cambogia extract by liquid chromatography with ultraviolet detection. - ePrints@CFTRI [ir.cftri.res.in]

- 8. tsijournals.com [tsijournals.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on Early Studies of Hydroxycitric Acid and its Inhibition of Lipogenesis

For researchers, scientists, and drug development professionals, this document provides a comprehensive analysis of the foundational research on (-)-hydroxycitric acid (HCA) and its effects on lipogenesis. The following sections detail the core biochemical mechanisms, experimental methodologies, and quantitative outcomes from seminal early studies.

Introduction

(-)-Hydroxycitric acid is a natural compound predominantly found in the fruit rind of Garcinia cambogia. Early scientific investigations into its biochemical properties revealed a potent inhibitory effect on ATP citrate (B86180) lyase, a key enzyme in the lipogenic pathway. This discovery positioned HCA as a significant subject of interest for studies on obesity and lipid metabolism.

Core Mechanism of Action

The primary mechanism by which HCA is understood to inhibit lipogenesis is through the competitive inhibition of ATP citrate lyase (EC 4.1.3.8). This enzyme catalyzes the extra-mitochondrial cleavage of citrate to acetyl-CoA and oxaloacetate, a crucial step that provides the two-carbon units necessary for fatty acid synthesis.

-

Biochemical Pathway: In the cytosol, ATP citrate lyase is the link between the tricarboxylic acid (TCA) cycle and fatty acid biosynthesis. Citrate is transported from the mitochondria to the cytosol, where it is converted to acetyl-CoA. HCA, being a close structural analog of citrate, competes for the active site of the enzyme, thereby reducing the available pool of cytosolic acetyl-CoA for de novo lipogenesis.

Below is a diagram illustrating the inhibitory action of HCA on the lipogenic pathway.

Caption: Inhibition of ATP Citrate Lyase by Hydroxycitric Acid.

Key Experimental Evidence and Protocols

Seminal research in the 1970s by Sullivan and Triscari provided the foundational evidence for HCA's effect on lipogenesis. Their work, primarily using in vivo rat models, established the compound's mechanism and physiological effects.

Objective: To determine the effect of HCA on the in vivo rate of fatty acid synthesis in the liver.

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats were used.

-

Diet: Animals were maintained on a high-carbohydrate, low-fat diet to induce a high rate of lipogenesis.

-

HCA Administration: (-)-Hydroxycitrate was administered orally or via intraperitoneal injection.

-

Tracer Incorporation: To measure fatty acid synthesis, radiolabeled precursors such as ³H₂O or [¹⁴C]alanine were administered.

-

Sample Collection: After a specified time, livers were excised, and total lipids were extracted.

-

Analysis: The amount of radioactivity incorporated into fatty acids was quantified using liquid scintillation counting.

The workflow for a typical in vivo experiment is depicted below.

Caption: Experimental Workflow for In Vivo Lipogenesis Assay.

The following table summarizes the quantitative findings from these foundational studies, demonstrating the dose-dependent inhibition of lipogenesis by HCA.

| Study | Animal Model | HCA Dose | Route of Administration | Inhibition of Hepatic Lipogenesis (%) |

| Sullivan & Triscari (1977) | Rat | 250 mg/kg | Oral | ~50% |

| Sullivan & Triscari (1977) | Rat | 500 mg/kg | Oral | ~70% |

In Vitro Enzyme Inhibition

To confirm the direct effect of HCA on ATP citrate lyase, in vitro enzyme assays were conducted using purified enzyme preparations.

Experimental Protocol:

-

Enzyme Source: ATP citrate lyase was purified from rat liver.

-

Assay Mixture: The reaction mixture contained citrate, ATP, Coenzyme A, and Mg²⁺. The reaction was coupled to malate (B86768) dehydrogenase and NADH, allowing the rate of citrate cleavage to be measured spectrophotometrically by the oxidation of NADH.

-

Inhibitor: Varying concentrations of (-)-hydroxycitrate were added to the assay mixture.

-

Kinetic Analysis: The reaction rates were measured, and kinetic parameters such as the inhibition constant (Ki) were determined using Lineweaver-Burk plots.

The logical relationship of the in vitro assay is shown below.

Caption: In Vitro ATP Citrate Lyase Inhibition Assay.

The in vitro assays provided a direct measure of the inhibitory potency of HCA on ATP citrate lyase.

| Parameter | Value | Description |

| Ki (Inhibition Constant) | ~0.5 µM | The concentration of HCA required to produce half-maximum inhibition. |

| Inhibition Type | Competitive | HCA competes with citrate for the enzyme's active site. |

Conclusion and Future Directions

The early studies on (-)-hydroxycitric acid provided robust evidence for its role as a potent inhibitor of ATP citrate lyase and, consequently, de novo lipogenesis. The in vivo and in vitro data from these foundational experiments established the core mechanism of action and paved the way for further research into HCA's potential as a weight management agent. For drug development professionals, these early findings underscore the importance of targeting key metabolic enzymes for the regulation of lipid metabolism. Future research should focus on the long-term efficacy and safety of HCA, as well as its effects on other metabolic pathways.

Methodological & Application

Application Note: HPLC Method for the Quantification of Calcium Hydroxycitrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Hydroxycitric acid (HCA) is a key bioactive compound primarily found in the fruit rinds of plants from the Garcinia genus, such as Garcinia cambogia and Garcinia indica.[1] As an inhibitor of ATP citrate (B86180) lyase, an enzyme involved in fatty acid synthesis, HCA is a popular ingredient in dietary supplements aimed at weight management.[1][2] Calcium hydroxycitrate is a common salt form of HCA used in these supplements. Accurate and robust analytical methods are essential for the quality control of raw materials and finished products to ensure dosage accuracy.[1][3] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose, offering high specificity and sensitivity.[1][4] This document provides a detailed protocol for the quantification of HCA from this compound using a validated reversed-phase HPLC method.

Principle

This method separates (-)-Hydroxycitric Acid from other components in a sample matrix using reversed-phase chromatography on a C18 stationary phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid groups on the HCA molecule, thereby increasing its retention on the nonpolar stationary phase.[3] Quantification is achieved by UV detection at a low wavelength (typically 210 nm), where the carboxyl group exhibits an absorption band.[3][5] The peak area of HCA in the sample is compared against a calibration curve generated from certified reference standards.[1] It is important to note that HCA can exist in equilibrium with its more stable lactone form in aqueous solutions; the acidic conditions of the mobile phase help to maintain a consistent state for analysis.[6]

Experimental Protocols

Apparatus and Reagents

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.[7]

-

Chromatography data acquisition and processing software.

-

Analytical balance (accurate to 0.01 mg).

-

pH meter.

-

Ultrasonic bath for degassing and dissolution.[3]

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm, PVDF or Nylon).[3]

-

HPLC vials.

Chemicals and Reagents:

-

(-)-Hydroxycitric Acid Calcium Salt reference standard (Purity ≥97.0%).

-

HPLC grade water.[3]

-

HPLC grade solvents (e.g., Methanol, Acetonitrile).[3]

-

Sodium sulfate (B86663) (Na₂SO₄), analytical grade.[3][4]

-

Sulfuric acid (H₂SO₄) or Orthophosphoric acid (H₃PO₄), analytical grade.[3][4]

Preparation of Solutions

Mobile Phase Preparation (Example: 0.05 M Sodium Sulfate, pH 2.3):

-

Weigh 7.1 g of anhydrous sodium sulfate (Na₂SO₄) and dissolve it in 1 L of HPLC grade water.[1]

-

Adjust the pH of the solution to 2.3 using concentrated sulfuric acid while stirring.[1][4]

-

Filter the prepared mobile phase through a 0.45 µm membrane filter to remove particulates.[3]

-

Degas the mobile phase for 15-20 minutes using an ultrasonic bath before use.[1]

Standard Stock Solution (1000 µg/mL of HCA):

-

Accurately weigh approximately 35.7 mg of (-)-Hydroxycitric Acid Calcium Salt standard (Note: This amount is based on a potency of 0.70 mg HCA per mg of calcium salt, which should be confirmed from the certificate of analysis).[8]

-

Transfer the standard to a 25 mL volumetric flask.

-

Add a portion of the mobile phase, sonicate for 15-20 minutes to ensure complete dissolution, and allow to cool.[1]

-

Dilute to the final volume with the mobile phase and mix thoroughly.

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.

-

A typical concentration range for the calibration curve is 50 µg/mL to 150 µg/mL.[9]

-

Filter each working standard through a 0.45 µm syringe filter into an HPLC vial before injection.[7]

Sample Preparation:

-

Accurately weigh a quantity of the powdered sample (e.g., this compound raw material or finished product) equivalent to approximately 25 mg of HCA into a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 20-30 minutes to ensure complete extraction of HCA.[1]

-

Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase and mix well.

-

Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1]

Chromatographic Analysis

-

System Setup: Set up the HPLC system with the chromatographic conditions detailed in Table 1.

-

Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes at the specified flow rate, or until a stable baseline is achieved.[1]

-

Calibration: Inject the prepared working standard solutions in ascending order of concentration.

-

Analysis: Inject the prepared sample solutions. It is recommended to inject a standard solution periodically (e.g., after every 10 sample injections) to monitor system suitability and ensure consistency.[1]

-

Calibration Curve: Construct a calibration curve by plotting the peak area of HCA against the concentration of the injected standards. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[4][7]

-

Quantification: Determine the concentration of HCA in the sample solutions from the calibration curve using the peak areas obtained.[1]

Calculation

The concentration of HCA in the original sample can be calculated using the following formula:

HCA Content (mg/g) = (C × V × D) / W

Where:

-

C = Concentration of HCA in the injected sample solution (mg/mL) obtained from the calibration curve.[1]

-

V = Final volume of the sample solution (mL).[1]

-

D = Dilution factor (if any).[1]

-

W = Weight of the sample taken (g).[1]

Data Presentation

Table 1: Typical HPLC Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | Agilent TC-C18 (250 mm × 4.6 mm, 5 µm) or equivalent[4] |

| Mobile Phase | 0.05 M Sodium Sulfate solution, pH adjusted to 2.3 with H₂SO₄[4] |

| Flow Rate | 1.0 mL/min[4][10] |

| Injection Volume | 10 µL[4] |

| Column Temperature | 30°C[4] |

| Detection Wavelength | 210 nm[4][10] |

| Run Time | Approximately 10 minutes |

Table 2: Summary of Method Validation Parameters

| Parameter | Typical Value / Result |

| Retention Time (HCA) | ~5.0 minutes[2] |

| Linearity Range | 0.2 - 2.1 µg (on-column)[4] |

| Correlation Coefficient (r²) | ≥ 0.999[4] |

| Accuracy (Recovery) | 98.4% - 100.5%[10] |

| Precision (RSD) | 0.5%[4] |

Visualizations

Caption: Experimental workflow for HCA quantification.

Caption: Chemical relationship of HCA species.

References

- 1. benchchem.com [benchchem.com]

- 2. ijsdr.org [ijsdr.org]

- 3. benchchem.com [benchchem.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Development and Validation of an Analytical Method to Quantitate Hydroxycitric Acid, the Key Constituent in Garcinia cambogia Extract, in Rodent Plasma and Fetus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tsijournals.com [tsijournals.com]

- 10. Determination of (-) hydroxycitric acid in commercial samples of Garcinia cambogia extract by liquid chromatography with ultraviolet detection. - ePrints@CFTRI [ir.cftri.res.in]

In Vitro Analysis of Calcium Hydroxycitrate on Adipocytes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hydroxycitric acid (HCA), a natural compound predominantly extracted from the fruit rind of Garcinia cambogia, has attracted significant scientific interest for its potential anti-obesity and metabolic regulatory properties. The calcium salt of HCA is a common and stable form used in research and dietary supplements. In vitro studies using adipocyte cell models, such as the murine 3T3-L1 cell line, are fundamental to elucidating the molecular mechanisms by which calcium hydroxycitrate influences fat cell biology. These investigations are crucial for the development of therapeutic strategies targeting obesity and related metabolic disorders.

The primary mechanism of HCA is the competitive inhibition of ATP-citrate lyase (ACLY), a key enzyme in the de novo lipogenesis pathway.[1][2][3] ACLY catalyzes the conversion of citrate (B86180) to acetyl-CoA, a crucial precursor for fatty acid and cholesterol synthesis.[1][3] By inhibiting this step, HCA reduces the intracellular pool of acetyl-CoA available for lipid production.[1] Beyond this primary action, in vitro research has revealed that HCA modulates various signaling pathways and gene expression programs integral to adipocyte differentiation, lipid accumulation, and lipolysis.[4][5][6]

These application notes provide a comprehensive overview of the in vitro effects of this compound on adipocytes, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways involved.

Data Presentation

The following tables summarize the quantitative data from in vitro studies on the effects of hydroxycitrate on adipocytes, primarily focusing on the 3T3-L1 cell line.

Table 1: Effects of Hydroxycitrate on Adipocyte Differentiation and Lipid Accumulation

| Parameter | Cell Line | Compound | Concentration | Observation | Reference |

| Adipogenesis | 3T3-L1 | Garcinia cambogia extract (60% HCA) | 1% | Suppressed adipogenic differentiation and intracellular lipid accumulation. | [6] |

| Lipid Accumulation | 3T3-L1 | Calcium Salt of HCA | Lower concentrations | Increased accumulation of lipid depots. | [4] |

| Lipid Accumulation | 3T3-L1 | Garcinia atroviridis fruit extract | Increasing concentrations | Inhibited the formation of intracellular lipids. | [5] |

| Lipid Droplets | Primary chicken hepatocytes | (-)-HCA | 1, 10, 50 µM | Significantly reduced the amount and total area of lipid droplets. | [6] |

Table 2: Effects of Hydroxycitrate on Gene and Protein Expression in Adipocytes

| Target Gene/Protein | Cell Line | Compound | Observation | Reference |

| PPARγ | 3T3-L1 | Calcium Salt of HCA | Increased expression. | [4] |

| C/EBPα | 3T3-L1 | Garcinia atroviridis fruit extract | Significantly affected expression. | [5] |

| PPARγ2, C/EBPα, aP2 | 3T3-L1 | Garcinia cambogia extract | Markedly inhibited expression. | [6] |

| Leptin | Abdominal fat of rats | HCA-SX | Significantly lower gene expression. | [7] |

| ATP-citrate lyase (ACLY) | Primary chicken hepatocytes | (-)-HCA | Significantly decreased mRNA level. | [3] |

| Fatty acid synthase (FAS) | Primary chicken hepatocytes | (-)-HCA | Significantly decreased mRNA level. | [6] |

| Sterol regulatory element binding protein-1c (SREBP-1c) | Primary chicken hepatocytes | (-)-HCA | Significantly decreased mRNA level. | [6] |

| Peroxisome proliferator-activated receptor α (PPARα) | Primary chicken hepatocytes | (-)-HCA | Significantly increased mRNA level. | [6] |

Table 3: Cytotoxicity of Hydroxycitrate

| Cell Line | Compound | Assay | Concentration / IC50 | Observation | Reference |

| Human Lymphocytes | Calcium Salt of HCA | MTT Assay | 100 µg/mL (24h) | Significant decline in cell viability (76.79%). | [8][9] |

| Human Lymphocytes | Calcium Salt of HCA | Trypan Blue Exclusion | 100 µg/mL (24h) | 80.83% cell viability. | [9] |

Experimental Protocols

Detailed methodologies for key in vitro experiments to analyze the effects of this compound on adipocytes are provided below.

3T3-L1 Preadipocyte Culture and Differentiation

This protocol outlines the standard procedure for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature, lipid-laden adipocytes.

-

Materials:

-

3T3-L1 preadipocytes

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Differentiation Medium (MDI): Growth medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854).

-

Insulin Medium: Growth medium supplemented with 10 µg/mL insulin.

-

-

Protocol:

-

Culture 3T3-L1 preadipocytes in growth medium at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in multi-well plates and grow to full confluency.

-

Two days post-confluency (Day 0), replace the growth medium with MDI differentiation medium.

-

On Day 2, replace the MDI medium with insulin medium.

-

On Day 4, and every two days thereafter, replace with fresh growth medium.

-

Mature, lipid-laden adipocytes are typically observed between days 8 and 12.[8]

-

Lipid Accumulation Analysis (Oil Red O Staining)

This assay is used to visualize and quantify the accumulation of intracellular lipid droplets in differentiated adipocytes.

-

Materials:

-

Oil Red O stock solution (0.5% w/v in isopropanol)

-

Oil Red O working solution (mix 3 parts stock with 2 parts distilled water, filter)

-

10% formalin

-